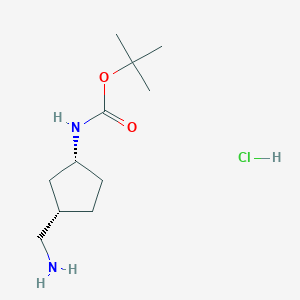![molecular formula C15H14N4O B2729708 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 923165-08-6](/img/structure/B2729708.png)
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The molecular formula of this compound is C15H14N4O.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . It also includes a pyridine ring, which is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 266.304.Wissenschaftliche Forschungsanwendungen
Anticancer and Cytotoxic Activity
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide derivatives have been explored for their potential as anticancer agents. A study demonstrated the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a variety of cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This highlights the role of structural modification in enhancing anticancer activity (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Research has also delved into the radiosynthesis of derivatives for imaging purposes, particularly in positron emission tomography (PET). For instance, the synthesis of [18F]PBR111 from a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including N,N-diethyl derivatives, showcases the application of these compounds in in vivo imaging to study various diseases, including neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antifungal Activity
Further studies have synthesized novel heterocycles incorporating the acetamide moiety to evaluate their antimicrobial and antifungal activities. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrated varied antimicrobial properties, underscoring the potential for developing new antimicrobial agents from this compound derivatives (Bondock et al., 2008).
Antituberculosis and Antimicrobial Evaluation
Compounds derived from this compound have also been investigated for their antimicrobial and antituberculosis efficacy. For instance, isoniazid clubbed pyrimidine derivatives were synthesized and demonstrated significant antimicrobial and antituberculosis activity, indicating their potential as therapeutic agents in combating bacterial and fungal infections, as well as tuberculosis (Soni & Patel, 2017).
Neuroinflammatory Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to acetamide derivatives have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies not only provide insights into the structure-activity relationship but also highlight the application of these compounds in neuroinflammatory imaging, further underscoring the versatility of this compound derivatives in scientific research (Damont et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-7-8-19-9-14(18-15(19)16-10)12-3-5-13(6-4-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPYMUMILSQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

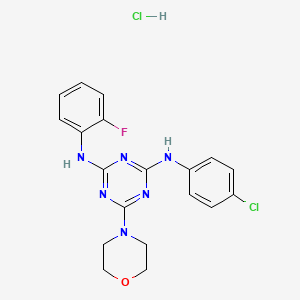

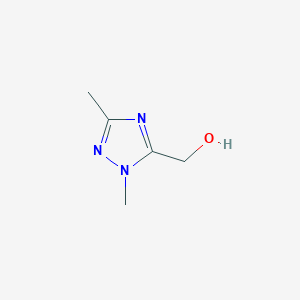
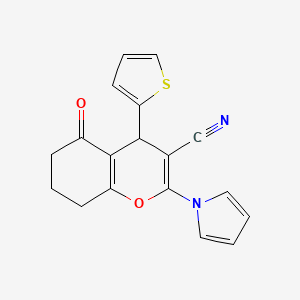
![1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2729634.png)

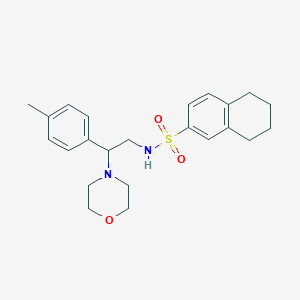
![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)

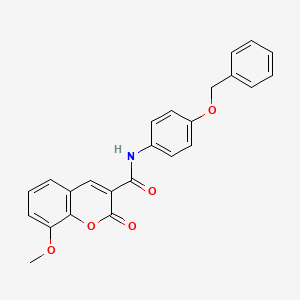
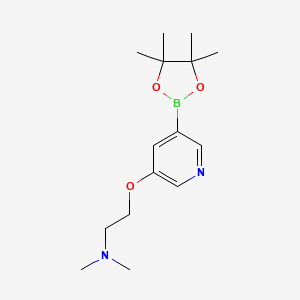
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)
